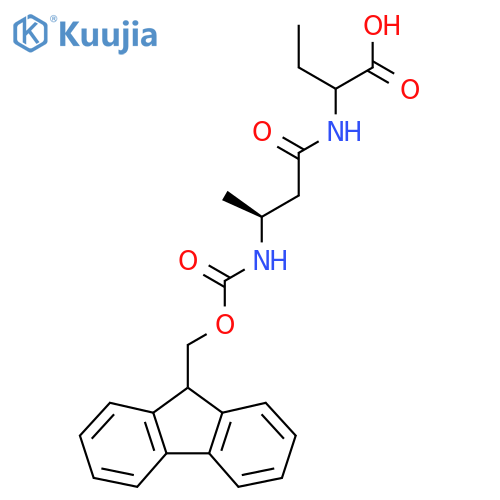

Cas no 2308478-77-3 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid

- 2308478-77-3

- 2-[(3s)-3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid

- EN300-1575824

-

- インチ: 1S/C23H26N2O5/c1-3-20(22(27)28)25-21(26)12-14(2)24-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,3,12-13H2,1-2H3,(H,24,29)(H,25,26)(H,27,28)/t14-,20?/m0/s1

- InChIKey: BUPMJKLSZIDBDK-PVCZSOGJSA-N

- SMILES: O(C(N[C@@H](C)CC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- 精确分子量: 410.18417193g/mol

- 同位素质量: 410.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 氢键受体数量: 5

- 重原子数量: 30

- 回転可能化学結合数: 9

- 複雑さ: 603

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.3

- トポロジー分子極性表面積: 105Ų

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1575824-0.5g |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1575824-0.25g |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1575824-10000mg |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 10000mg |

$14487.0 | 2023-09-24 | ||

| Enamine | EN300-1575824-100mg |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 100mg |

$2963.0 | 2023-09-24 | ||

| Enamine | EN300-1575824-50mg |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 50mg |

$2829.0 | 2023-09-24 | ||

| Enamine | EN300-1575824-5.0g |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 5g |

$9769.0 | 2023-06-04 | ||

| Enamine | EN300-1575824-1.0g |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1575824-10.0g |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 10g |

$14487.0 | 2023-06-04 | ||

| Enamine | EN300-1575824-250mg |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 250mg |

$3099.0 | 2023-09-24 | ||

| Enamine | EN300-1575824-5000mg |

2-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |

2308478-77-3 | 5000mg |

$9769.0 | 2023-09-24 |

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 関連文献

-

1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acidに関する追加情報

Comprehensive Guide to 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2308478-77-3)

The compound 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2308478-77-3) is a specialized amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it a critical building block in solid-phase peptide synthesis (SPPS). Researchers and manufacturers value this compound for its ability to enhance peptide stability and yield optimization in complex biochemical processes.

One of the most searched questions in the field of peptide chemistry is how to improve the efficiency of SPPS. The incorporation of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid addresses this challenge by providing a highly reactive intermediate that minimizes side reactions. This aligns with the growing demand for cost-effective peptide production, a topic frequently discussed in biotechnology forums and academic research.

The Fmoc-protected amino acid segment in this compound is particularly significant for researchers working on therapeutic peptides and drug discovery. With the rise of personalized medicine and biologics, the demand for high-purity peptide precursors like CAS No. 2308478-77-3 has surged. Its application extends to cancer research, immunotherapy, and neurodegenerative disease studies, making it a versatile tool in modern biomedical science.

From a market perspective, the global peptide synthesis reagents industry is projected to grow significantly, driven by advancements in biopharmaceuticals. Companies specializing in custom peptide synthesis often seek reliable suppliers of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid to meet the needs of clinical trials and large-scale production. This trend underscores the importance of quality control and batch consistency in raw materials.

In laboratory settings, handling CAS No. 2308478-77-3 requires adherence to standard protocols for Fmoc deprotection and coupling reactions. Researchers frequently search for optimized reaction conditions to maximize efficiency. The compound’s compatibility with automated peptide synthesizers further enhances its appeal, as automation is a key focus in high-throughput screening and industrial-scale peptide manufacturing.

Another hot topic in the scientific community is the environmental impact of chemical synthesis. The use of 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid aligns with green chemistry principles due to its high reactivity, which reduces solvent waste. This aspect is particularly relevant to sustainable pharmaceutical development, a priority for regulatory agencies and ethical sourcing initiatives.

For those exploring structure-activity relationships (SAR) in drug design, this compound serves as a valuable scaffold. Its chiral center and functional groups allow for precise modifications, catering to the increasing demand for stereoselective synthesis. Online discussions often highlight the need for chirally pure intermediates, making CAS No. 2308478-77-3 a frequently referenced material in medicinal chemistry publications.

In summary, 2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2308478-77-3) is a cornerstone in peptide research and pharmaceutical innovation. Its role in SPPS, drug development, and biotechnology underscores its importance in advancing life sciences. As the industry evolves, this compound will remain a critical asset for scientists addressing challenges in therapeutic peptide production and molecular design.

2308478-77-3 (2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid) Related Products

- 681034-15-1((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)

- 2172162-41-1(1-3-(butan-2-yl)-1-tert-butyl-1H-pyrazol-5-ylethan-1-amine)

- 2229680-07-1(methyl 1-methyl-4-(3-oxobut-1-en-1-yl)-1H-pyrazole-3-carboxylate)

- 1341899-72-6(1-(azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole)

- 946339-92-0(N-(4-fluorophenyl)-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide)

- 68041-57-6(3-Pentanone, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-)

- 955305-63-2(N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)

- 860789-63-5(N-(E)-1,2-Dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl-4-fluorobenzenecarboxamide)

- 154669-16-6(3-(3-nitrophenyl)-3-oxopropanal)